molecular formula C17H12N2O5 B8175918 CRBN modulator-1

CRBN modulator-1

Cat. No.: B8175918
M. Wt: 324.29 g/mol
InChI Key: WGTKYDFLBDSIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRBN modulator-1 is a compound that targets cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex. Cereblon plays a crucial role in various biological functions by regulating tissue-specific targets. The modulation of cereblon has significant implications in therapeutic applications, particularly in the development of targeted protein degradation therapeutics .

Preparation Methods

The synthesis of CRBN modulator-1 involves the Petasis borono-Mannich reaction, which utilizes amines, aldehydes, and boronic acids as the nucleophile component. This reaction is favored due to its mild conditions and the wide availability of starting materials . Industrial production methods for this compound are not extensively documented, but the Petasis reaction provides a scalable and efficient route for its synthesis.

Chemical Reactions Analysis

CRBN modulator-1 undergoes various chemical reactions, including covalent modulation through structure-based design. The compound can target specific histidine residues in protein binding sites using sulfonyl exchange chemistry . Common reagents used in these reactions include sulfonyl fluoride and triazole reactive groups. Major products formed from these reactions include covalent inhibitors of the cereblon E3 ubiquitin ligase complex .

Comparison with Similar Compounds

CRBN modulator-1 is similar to other cereblon modulators such as thalidomide, lenalidomide, and pomalidomide . These compounds also bind to cereblon and alter its substrate specificity, leading to the degradation of neosubstrates. this compound is unique in its ability to target specific histidine residues and induce rapid, deep, and sustained degradation of transcription factors . This makes it a potent and selective modulator with significant therapeutic potential.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTKYDFLBDSIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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